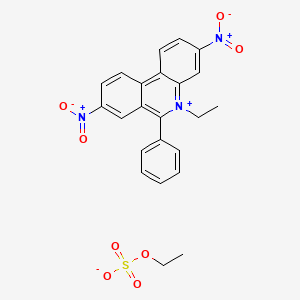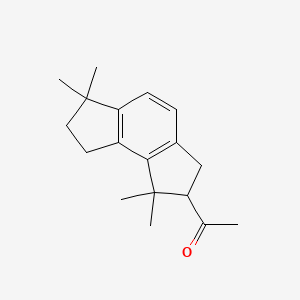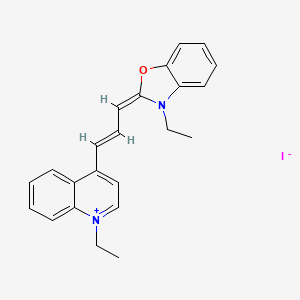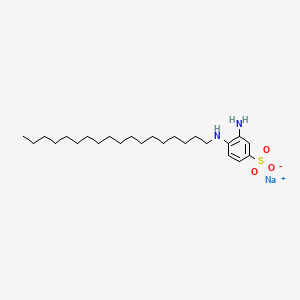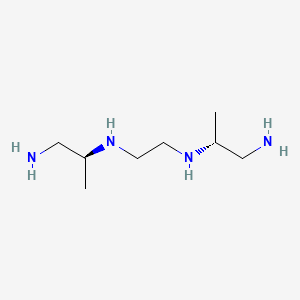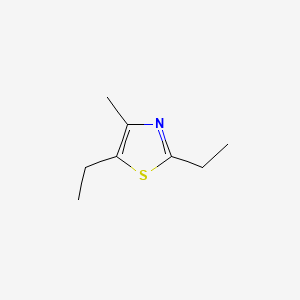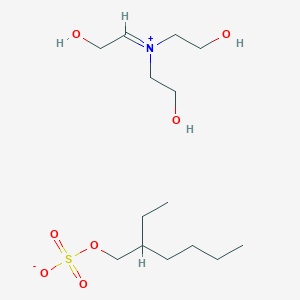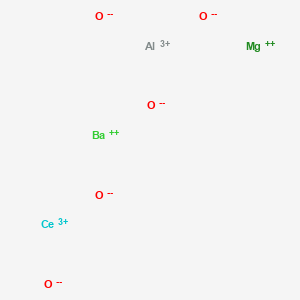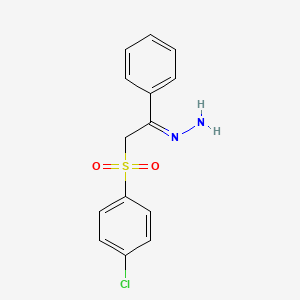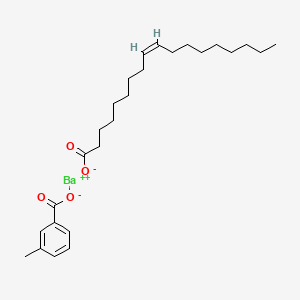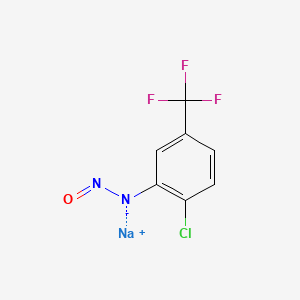
Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide is a chemical compound with the molecular formula C7H3ClF3N2NaO It is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with nitrosating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide is used in various scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide involves its interaction with molecular targets through its nitroso and trifluoromethyl groups. These functional groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects or other biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of a nitroso group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains additional chlorine atoms and a pyridine ring.
2-Chloro-5-(trifluoromethyl)aniline: Precursor in the synthesis of sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research .
Propiedades
Número CAS |
85650-47-1 |
|---|---|
Fórmula molecular |
C7H3ClF3N2NaO |
Peso molecular |
246.55 g/mol |
Nombre IUPAC |
sodium;[2-chloro-5-(trifluoromethyl)phenyl]-nitrosoazanide |
InChI |
InChI=1S/C7H4ClF3N2O.Na/c8-5-2-1-4(7(9,10)11)3-6(5)12-13-14;/h1-3H,(H,12,14);/q;+1/p-1 |
Clave InChI |
IOJJSIUKDSOLCZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)[N-]N=O)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid](/img/structure/B15178706.png)
